molecular formula C18H20O4 B1228754 Diofenolan CAS No. 63837-33-2

Diofenolan

Cat. No.: B1228754
CAS No.: 63837-33-2
M. Wt: 300.3 g/mol
InChI Key: ZDOOQPFIGYHZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diofenolan is a potent juvenile hormone mimic and molt inhibitor used primarily as an insect growth regulator. It is known for its photostability and safety, making it an effective agent in controlling various insect pests, including scale insects and lepidopteran pests. This compound interferes with the endogenous hormone levels in insects, disrupting their normal growth, development, metamorphosis, and molting processes .

Mechanism of Action

Target of Action

Diofenolan is a potent juvenile hormone (JH) mimic and molt inhibitor . It primarily targets the endocrine system of insects, specifically the corpora allata, an endocrine gland that produces the juvenile hormone required for ovarian development .

Mode of Action

This compound interferes with the normal juvenile hormone levels and the activity of the prothoracic gland . This interference induces an inhibitory action on the synthesis, release, and action of the molting hormone ecdysone . As a result, it disrupts the normal growth, development, metamorphosis, and molting in insects, rendering them non-viable .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the juvenile hormone pathway. By mimicking the juvenile hormone, this compound disrupts the normal hormonal balance in insects. This disruption leads to a variety of downstream effects, including delayed larval-larval and larval-pupal ecdysis, ecdysial failure, mortality, severe reduction in pupation, deformed pupae, and complete inhibition of adult emergence .

Result of Action

This compound’s action results in several deformities in insects due to its interference with normal growth and development. These include delay in larval-larval and larval-pupal ecdysis, ecdysial failure, mortality, severe reduction in pupation, deformed pupae, and complete inhibition of adult emergence . In the case of the common citrus butterfly, Papilio demoleus, this compound severely hampers its normal growth, development, and metamorphosis .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. This compound is known to be photo-stable , suggesting that it may retain its efficacy under various light conditions

Biochemical Analysis

Biochemical Properties

Diofenolan plays a crucial role in biochemical reactions by mimicking juvenile hormones in insects. It interacts with various enzymes, proteins, and other biomolecules involved in the molting and development processes. This compound binds to juvenile hormone receptors, inhibiting the normal hormonal regulation of growth and development. This interaction disrupts the endocrine system of insects, leading to delayed molting, deformities, and ultimately, mortality .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In insects, this compound disrupts the normal hormonal balance, leading to altered gene expression and metabolic processes. This results in delayed development, reduced pupation, and deformed pupae. The compound also affects the reproductive ability of insects by causing extensive morphological alterations in ovaries and ovarioles .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a juvenile hormone analog. It binds to juvenile hormone receptors, mimicking the effects of natural juvenile hormones. This binding inhibits the normal hormonal regulation of growth and development, leading to disrupted molting and metamorphosis. This compound also interferes with the activity of enzymes involved in hormone synthesis and degradation, further disrupting the endocrine system of insects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term exposure to this compound results in cumulative effects on cellular function, including prolonged developmental delays and increased mortality rates. Studies have shown that this compound can effectively disrupt the development of target insects over extended periods, making it a valuable tool in pest management .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound causes developmental delays and deformities in insects. Higher doses result in increased mortality rates and severe disruptions in growth and development. Toxic or adverse effects, such as ecdysial failure and complete inhibition of adult emergence, are observed at high doses. These dosage-dependent effects highlight the importance of precise dosing in pest management applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to hormone regulation and development. It interacts with enzymes responsible for the synthesis and degradation of juvenile hormones, disrupting the normal metabolic flux. This interference leads to altered levels of metabolites and disrupted hormonal balance, affecting the overall development and growth of insects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and binding proteins. This targeted distribution enhances its effectiveness in disrupting the development of target insects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. This localization ensures that this compound exerts its effects precisely where needed, disrupting the normal hormonal regulation and development processes in insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diofenolan can be synthesized through a multi-step process involving the reaction of phenoxyphenol with ethyl chloroacetate in the presence of a base to form an intermediate. This intermediate is then cyclized to produce this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining efficiency and safety standards .

Chemical Reactions Analysis

Types of Reactions: Diofenolan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its high photostability, safety profile, and effectiveness against a broad range of insect pests, making it a valuable tool in integrated pest management programs.

Properties

IUPAC Name

2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-2-18-20-13-17(22-18)12-19-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOOQPFIGYHZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041884
Record name Diofenolan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63837-33-2
Record name Diofenolan [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063837332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diofenolan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diofenolan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOFENOLAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4809GWT7HE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diofenolan
Reactant of Route 2
Reactant of Route 2
Diofenolan
Reactant of Route 3
Reactant of Route 3
Diofenolan
Reactant of Route 4
Reactant of Route 4
Diofenolan
Reactant of Route 5
Reactant of Route 5
Diofenolan
Reactant of Route 6
Reactant of Route 6
Diofenolan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.